Aluminum 9-octadecenylaceto-acetate diisopropoxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Aluminum 9-octadecenylaceto-acetate diisopropoxide typically involves the reaction of aluminum isopropoxide with 9-octadecenylaceto-acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: : Industrial production of this compound often involves large-scale reactions in specialized reactors that maintain an inert atmosphere. The product is usually purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Aluminum 9-octadecenylaceto-acetate diisopropoxide can undergo oxidation reactions, especially when exposed to air or moisture.
Substitution: This compound can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Substitution Reagents: Various ligands such as halides or other alkoxides.
Major Products
Oxidation: Aluminum oxide and other oxidized derivatives.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
- Used as a catalyst in organic synthesis reactions.
- Acts as a precursor for the preparation of other organometallic compounds.
Biology
Medicine
Industry
Mechanism of Action
The mechanism by which Aluminum 9-octadecenylaceto-acetate diisopropoxide exerts its effects involves the interaction of its aluminum center with various substrates. The aluminum atom can coordinate with different ligands, facilitating various chemical reactions. This coordination ability makes it a versatile catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Aluminum isopropoxide: Another organometallic compound used as a catalyst in organic synthesis.
Aluminum acetylacetonate: Known for its use in the preparation of thin films and coatings.
Uniqueness: : Aluminum 9-octadecenylaceto-acetate diisopropoxide is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it particularly useful in applications requiring compatibility with diverse chemical environments.
Properties
IUPAC Name |
4-di(propan-2-yloxy)alumanyloxy-4-octadec-9-enoxybut-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3.2C3H7O.Al/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23;2*1-3(2)4;/h10-11,20,24H,3-9,12-19H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUNBLAVZSCAA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=CC(=O)C)O[Al](OC(C)C)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53AlO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80481-35-2 | |
Record name | (octadec-9-enyl acetoacetato-O1',O3)dipropan-2-olatoaluminium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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